N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide
Description
Properties
Molecular Formula |
C20H21BrN2O4 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21BrN2O4/c1-25-17-10-14(11-18(26-2)19(17)27-3)20(24)22-7-9-23-8-6-13-4-5-15(21)12-16(13)23/h4-6,8,10-12H,7,9H2,1-3H3,(H,22,24) |
InChI Key |
LVXDJUYWZLJZTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Using 2-Bromoethylamine
Reaction of 6-bromoindole with 2-bromoethylamine hydrobromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–90°C for 12 hours affords 1-(2-aminoethyl)-6-bromoindole (Table 1).
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Bromoethylamine HBr | DMF | 80–90 | 12 | 58–62 |
Mitsunobu Reaction for N-Alkylation
Alternatively, the Mitsunobu reaction using 2-aminoethanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) achieves N-alkylation with higher regioselectivity (yield: 70–75%).
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
The benzamide component derives from 3,4,5-trimethoxybenzoic acid , which is converted to its acid chloride for amide coupling.
Methylation of Gallic Acid
Gallic acid (3,4,5-trihydroxybenzoic acid) undergoes exhaustive methylation using methyl sulfate and sodium hydroxide in water, yielding 3,4,5-trimethoxybenzoic acid (Figure 2).
Acid Chloride Formation
Treatment of 3,4,5-trimethoxybenzoic acid with oxalyl chloride in dichloromethane (DCM) at reflux for 2 hours produces the corresponding acyl chloride in >90% yield.
Amide Coupling to Assemble the Target Compound
The final step involves coupling 1-(2-aminoethyl)-6-bromoindole with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions:
-
Reaction Conditions : The amine intermediate is dissolved in DCM and treated with the acyl chloride in the presence of triethylamine (TEA) at 0°C.
-
Workup : The mixture is stirred at room temperature for 4 hours, followed by aqueous extraction and silica gel chromatography to isolate the product.
| Acyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3,4,5-Trimethoxybenzoyl | TEA | DCM | 0 → 25 | 75–80 |
Alternative Synthetic Routes and Optimizations
Reductive Amination
An alternative approach involves reductive amination of 6-bromoindole-1-acetaldehyde with 3,4,5-trimethoxybenzylamine using sodium cyanoborohydride. However, this method suffers from lower yields (50–55%) compared to direct alkylation.
Critical Analysis of Reaction Parameters
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The trimethoxybenzamide group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Core Modifications
- Electron-Withdrawing vs.
- Hybrid Scaffolds : Coumarin-benzofuran hybrids (e.g., ) demonstrate the versatility of benzamide derivatives in targeting multiple pathways, suggesting the target compound’s bromoindole unit could be optimized for dual functionality.
Physicochemical Properties
- Lipophilicity : The bromine atom increases molecular weight (vs. chlorine or hydroxyl groups), likely elevating logP values and improving blood-brain barrier penetration relative to polar analogs like THHEB.
- Thermal Stability : Melting points for analogs range widely (214–263°C), correlating with crystallinity and hydrogen-bonding capacity. The target compound’s melting point is expected to align with brominated indole derivatives (~200–250°C) .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural composition and promising biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, neuroprotective effects, and anti-inflammatory capabilities.
Chemical Structure and Properties
The molecular formula of this compound is C20H21BrN2O4, with a molecular weight of approximately 433.3 g/mol. The compound features an indole moiety with a bromine substitution, which is known to enhance biological activity, and a trimethoxybenzamide unit that contributes to its pharmacological properties .
Structural Features
| Component | Description |
|---|---|
| Indole Moiety | Contains a bromine atom at the 6-position, enhancing reactivity and biological interactions. |
| Trimethoxybenzamide | Provides hydrophobic interactions and potential for binding with biological targets. |
Anticancer Properties
This compound has been primarily studied for its anticancer potential . Research indicates that the compound exhibits significant inhibitory effects on tumor growth and can induce apoptosis in various cancer cell lines. The mechanism of action appears to involve interference with cell signaling pathways critical for cancer progression .
Case Studies
- In Vitro Studies : In laboratory settings, the compound has shown effectiveness against several cancer cell lines, including breast and colon cancer cells. The results suggest that it may inhibit key enzymes involved in cell proliferation .
- Molecular Docking Studies : Computational analyses revealed that this compound binds effectively to targets such as tubulin and various kinases involved in cancer cell signaling .
Neuroprotective Effects
Similar compounds in the indole family have demonstrated neuroprotective effects, suggesting that this compound may also possess these properties. This could be particularly beneficial in conditions such as neurodegenerative diseases where oxidative stress plays a critical role.
Anti-inflammatory Activity
The compound has been noted for its potential anti-inflammatory properties , which are common among indole derivatives. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound's biological activity, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromoindole | Indole ring with bromine | Anticancer activity |
| 3,4-Dimethoxybenzamide | Dimethoxy substitution on benzene | Antitumor properties |
| N-[2-(4-bromophenyl)ethyl]-3,4-dimethoxybenzamide | Bromine substitution on phenyl | Inhibitory effects on cancer cells |
| N-[2-(phenyl)ethyl]-3-methoxybenzamide | Phenyl group instead of indole | Anticancer properties |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide to achieve high yield and purity?
- Methodology : Multi-step synthesis typically involves coupling the 6-bromoindole moiety to the ethylamine linker, followed by benzamide formation. Key steps include:
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions (e.g., hydrolysis) .
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize undesired by-products .
- Purification : Preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water) yields >95% purity .
- Data : In a representative synthesis, the final compound was isolated in 33% yield with 96.9% HPLC purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., δ 11.63 ppm for amide protons, δ 60.2 ppm for methoxy carbons) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H]+ at 332.1135 vs. calculated 332.1129) .
- HPLC : Purity >95% ensures suitability for biological assays .
Q. What purification methods are recommended post-synthesis to ensure high purity?
- Methodology :
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients for intermediate purification .
- Preparative HPLC : Critical for final purification; optimized mobile phases reduce co-elution of structurally similar by-products .
Advanced Research Questions
Q. How can researchers investigate the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses and key residue interactions .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Substituent variation : Replace the 6-bromoindole group with fluoro or methyl analogs to assess electronic/steric effects .
- Pharmacophore modeling : Identify critical functional groups (e.g., methoxybenzamide) for target engagement using Schrödinger Suite .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) across derivatives to correlate structure with activity .
Q. How does the bromo substituent on the indole ring influence the compound’s pharmacokinetic properties?
- Methodology :
- Metabolic stability : Incubate with liver microsomes to measure half-life (t1/2) and identify cytochrome P450 interactions .
- LogP determination : Compare bromo vs. non-halogenated analogs via shake-flask method to assess lipophilicity changes .
- Plasma protein binding : Use equilibrium dialysis to evaluate % bound to albumin/globulins, impacting bioavailability .
Q. What in vitro models are suitable for evaluating the therapeutic potential of this compound?
- Methodology :
- Cancer cell lines : Test anti-proliferative effects in HeLa or MCF-7 cells via flow cytometry (apoptosis/necrosis assays) .
- Fluorescent probes : Label the compound with BODIPY for live-cell imaging to track subcellular localization (e.g., mitochondrial targeting) .
- 3D tumor spheroids : Assess penetration efficacy in a physiologically relevant model using confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
